2-(1-Bromoethyl)-3-fluoropyridine
Description
Structure
3D Structure
Properties
CAS No. |
1372891-53-6 |
|---|---|
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(1-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |
InChI Key |
RHORIPVIIQCCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 1 Bromoethyl 3 Fluoropyridine
Reactions Involving the Bromoethyl Moiety
The primary site of reactivity in 2-(1-bromoethyl)-3-fluoropyridine is the carbon-bromine bond of the ethyl side chain. The proximity of the electron-withdrawing pyridine (B92270) ring influences the reactivity at this benzylic-like position.
The benzylic bromine atom in this compound is susceptible to attack by various nucleophiles. These reactions typically proceed through an S_N2 mechanism, leading to the displacement of the bromide ion. libretexts.org The stereochemistry of these reactions often results in an inversion of configuration at the chiral center. libretexts.org
Nitrogen-based nucleophiles, such as amines and azides, readily react with benzylic halides. The reaction with amines leads to the formation of the corresponding substituted amines. Similarly, azides react to form azido (B1232118) derivatives, which are versatile intermediates in organic synthesis. mdpi.comnih.gov For instance, the reaction of a bromoalkyl derivative with sodium azide (B81097) can lead to the formation of an azidoalkyl compound. mdpi.com These azide derivatives can then be used in "click chemistry" to form 1,2,3-triazoles. mdpi.comnih.gov The reaction of benzylic bromides with sodium azide is a key step in the one-pot synthesis of functionalized bis(1,2,3-triazole) derivatives. nih.gov
Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Amine (R-NH₂) | 2-(1-Aminoethyl)-3-fluoropyridine derivative | Amination |
Oxygen-based nucleophiles, including alkoxides and carboxylates, can displace the benzylic bromine to form ethers and esters, respectively. For example, reaction with a carboxylate would yield the corresponding ester. The reactivity of these nucleophiles is influenced by factors such as the solvent and the nature of the cation associated with the nucleophile.
Table 2: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Alkoxide (RO⁻) | 2-(1-Alkoxyethyl)-3-fluoropyridine | Williamson Ether Synthesis |
Sulfur-based nucleophiles are known to be highly reactive towards alkyl halides. libretexts.org Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react with benzylic halides to form thioethers. libretexts.org The reactivity of sulfur nucleophiles can be influenced by the reaction conditions and the specific nature of the nucleophile. rsc.org For instance, the reaction of 1-bromonaphthalene (B1665260) with thiourea (B124793) anion under photostimulation yields 1-methylthionaphthalene and bis(1-naphthyl) sulfide. researchgate.net
Table 3: Examples of Nucleophilic Substitution with Sulfur-Based Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Thiol (RSH) | 2-(1-Thioethyl)-3-fluoropyridine derivative | Thioetherification |
The reaction of alkyl halides with metals like magnesium or lithium can lead to the formation of organometallic reagents. libretexts.orglibretexts.org The formation of a Grignard reagent (R-MgX) from an alkyl halide and magnesium metal is a well-established process. masterorganicchemistry.comwvu.eduresearchgate.net Similarly, organolithium reagents (R-Li) can be prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.comwikipedia.org These reagents are highly reactive and serve as potent nucleophiles and strong bases in organic synthesis. libretexts.orgwikipedia.org The formation of Grignard reagents from aryl halides is believed to involve radical intermediates. researchgate.net The reaction occurs on the surface of the magnesium metal. alfredstate.edu The reactivity of the halide increases in the order Cl < Br < I. libretexts.orglibretexts.org
It is important to note that while the formation of Grignard and organolithium reagents from simple alkyl and aryl halides is common, the presence of the fluoropyridine ring in this compound might introduce complexities. The fluorine substituent and the nitrogen atom in the pyridine ring could potentially interact with the metal or the organometallic reagent formed.
In the presence of a strong base, this compound can undergo an elimination reaction to form an unsaturated side chain. This reaction, typically following an E2 mechanism, involves the removal of a proton from the carbon adjacent to the bromine-bearing carbon and the simultaneous departure of the bromide ion. libretexts.orgdalalinstitute.com This results in the formation of 2-vinyl-3-fluoropyridine. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. openstax.orgmasterorganicchemistry.com The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.
The competition between substitution (S_N2) and elimination (E2) reactions is a common feature in the chemistry of alkyl halides. masterorganicchemistry.com The outcome of the reaction is influenced by several factors, including the strength and steric bulk of the base, the nature of the solvent, and the reaction temperature. Strong, bulky bases tend to favor elimination over substitution.
Rearrangement Reactions Involving the Bromoethyl Group
The bromoethyl group attached to the pyridine ring at the 2-position is a secondary alkyl halide. Such structures are known to undergo rearrangement reactions, typically under conditions that favor the formation of a carbocation intermediate, such as in SN1-type processes. masterorganicchemistry.com The initial step in such a reaction would be the departure of the bromide ion, leading to the formation of a secondary carbocation adjacent to the pyridine ring.
Carbocation rearrangements are driven by the formation of a more stable carbocationic species. masterorganicchemistry.com In the case of the 1-(3-fluoropyridin-2-yl)ethyl cation, a 1,2-hydride shift from the methyl group to the adjacent carbocation center would result in the same secondary carbocation, offering no thermodynamic advantage. Similarly, an alkyl shift is not possible. However, the proximity of the pyridine nitrogen's lone pair could influence the stability and subsequent reactions of this intermediate. While specific studies on the rearrangement of this compound are not prevalent, the general principles of carbocation chemistry suggest that reactions proceeding via an SN1 mechanism could be susceptible to competing elimination (E1) reactions or solvent capture without rearrangement.
Reactivity of the Fluoropyridine Ring
The fluoropyridine ring in this compound is the site of several key reactions, primarily driven by the electronic influence of the ring nitrogen and the fluorine substituent.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted aromatic rings, particularly those bearing strong electron-withdrawing groups or heteroatoms like nitrogen within the ring. wikipedia.org The pyridine ring is inherently electron-deficient and thus activated towards nucleophilic attack, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. stackexchange.comuci.edu In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org
Influence of Substituent Effects on Reactivity and Regioselectivity
The rate and regioselectivity of SNAr reactions are profoundly influenced by the substituents on the pyridine ring. nih.gov Electron-withdrawing groups enhance the ring's electrophilicity and stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction. wikipedia.org The nitrogen atom in the pyridine ring acts as a powerful activating group for positions 2 and 4, as it can bear the negative charge in one of the resonance structures of the intermediate. stackexchange.com
In this compound, the fluorine atom is at the 3-position (meta to the nitrogen). Nucleophilic attack at this position is not as favorable as at the 2- or 4-positions because the negative charge of the intermediate cannot be delocalized onto the electronegative nitrogen atom. stackexchange.com The 2-(1-bromoethyl) group is an alkyl substituent, which is generally considered to be weakly electron-donating or to have a minor electronic effect, and thus it does not significantly activate the ring for SNAr at the C3-fluorine position. Consequently, SNAr reactions involving the displacement of the fluoride (B91410) in this compound are expected to be significantly slower than for isomers with fluorine at the 2- or 4-position. acs.orgnih.gov
| Position of Fluorine on Pyridine Ring | Relative Reactivity towards SNAr | Reason for Reactivity |
| 2- or 4- | High | The negative charge of the Meisenheimer intermediate is stabilized by resonance involving the ring nitrogen. wikipedia.orgstackexchange.com |
| 3- or 5- | Low | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. stackexchange.com |
Competitive SNAr with Other Halogens
The nature of the leaving group is a critical factor in SNAr reactions. For aromatic halides, the typical order of leaving group ability is F > Cl ≈ Br > I. wikipedia.org This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. nih.gov
If this compound were to be compared with other hypothetical halo-analogs (e.g., 2-(1-bromoethyl)-3-chloropyridine), the C-F bond would be expected to be more reactive towards nucleophilic attack, assuming the reaction occurs at the 3-position. However, the position on the ring often has a more dominant effect than the identity of the halogen. For instance, in a molecule like 2-bromo-4-fluoropyridine, substitution would preferentially occur at the 4-position (displacing fluoride) due to the strong activation by the para nitrogen, even though a C-Br bond is also present. In the case of 3-bromo-4-nitropyridine, nucleophilic substitution with fluoride displaces the nitro group at the activated 4-position rather than the bromine at the 3-position. nih.gov Since this compound only has a halogen on the ring at the less-activated 3-position, direct competition on the ring is not a factor. The competition would be between the SNAr reaction at the C-F bond and an aliphatic nucleophilic substitution (SN1/SN2) at the bromoethyl side chain.
| Halogen Leaving Group | General Reactivity Order in SNAr | Rationale |
| F | Highest | High electronegativity strongly polarizes the C-X bond, facilitating nucleophilic attack. nih.gov |
| Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of attack. nih.gov |
| Br | Intermediate | Similar reactivity to chlorine. nih.gov |
| I | Lowest | Least electronegative, resulting in the slowest rate of nucleophilic attack. nih.gov |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example used extensively in synthetic chemistry.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or ester. illinois.edu A key step in the catalytic cycle is the oxidative addition of the organohalide to the palladium(0) complex. The reactivity of the carbon-halogen bond in this step generally follows the order I > Br > Cl >> F. illinois.edu
For this compound, there are two potential sites for a Suzuki coupling: the C-F bond on the pyridine ring and the C-Br bond on the ethyl side chain.
C-F Bond Reactivity : The C-F bond is typically the least reactive in Suzuki couplings due to its high bond strength, making oxidative addition very difficult. mdpi.com While methods for the coupling of aryl fluorides exist, they often require specialized ligands, harsh reaction conditions, or specifically activated substrates. The C-F bond at the 3-position of this molecule would be considered unactivated and thus challenging to couple.
C-Br Bond Reactivity : The C-Br bond on the sp³-hybridized carbon of the ethyl group is significantly more reactive towards oxidative addition than the aryl C-F bond. Suzuki-Miyaura cross-coupling of unactivated secondary alkyl bromides is feasible and provides a route to introduce new alkyl or aryl substituents at this position. nih.gov
Therefore, in a competitive scenario under standard Suzuki-Miyaura conditions, the reaction would overwhelmingly favor the cross-coupling at the bromoethyl side chain over the fluoropyridine ring.
Interplay and Chemo-selectivity of Bromine and Fluorine Substituents
The presence of both bromine and fluorine on the pyridine ring introduces a high degree of chemo-selectivity, allowing for strategic and controlled functionalization of the molecule.
Differential Reactivity Towards Various Reagents
The bromine and fluorine substituents exhibit markedly different reactivities, which can be exploited for selective transformations.
Towards Palladium Catalysts: The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. The relative reactivity of leaving groups in such reactions on pyridine rings has been established as Br > OTf > OSO₂F > Cl. nih.gov The C-F bond is generally unreactive under these conditions, allowing for selective functionalization at the C-Br position while leaving the fluorine atom intact.
Towards Nucleophiles: While the C-F bond is robust in cross-coupling reactions, it can be susceptible to nucleophilic aromatic substitution (SₙAr). The high electronegativity of fluorine can accelerate SₙAr reactions compared to other halogens like chlorine. nih.gov For an SₙAr reaction to occur at the C-3 position, the pyridine ring would need to be sufficiently activated by electron-withdrawing groups. The pyridine nitrogen itself provides some activation.
Towards Organolithium Reagents: As discussed in the DoM section, the fluorine atom can direct ortho-lithiation to the C-4 position. In contrast, the bromine atom can undergo halogen-metal exchange with strong organolithium reagents, which would generate an aryllithium species at the position of the bromine. The outcome depends on the specific reagents and reaction conditions.
Strategic Control of Reaction Pathways
The differential reactivity of the substituents allows for the strategic and sequential functionalization of this compound.
Initial Functionalization at the C-Br Bond: The most straightforward strategy is to first perform a palladium-catalyzed cross-coupling reaction to replace the bromine atom. This leverages the high reactivity of the C-Br bond while preserving the C-F bond for potential subsequent transformations.
Subsequent Functionalization via DoM: After the initial cross-coupling, the fluorine atom can be used as a DMG to introduce a substituent at the C-4 position via directed ortho metalation.
Potential SₙAr at the C-F Bond: Although more challenging, it might be possible to replace the fluorine atom via an SₙAr reaction, particularly if the groups introduced in the previous steps are strongly electron-withdrawing, thereby activating the ring for nucleophilic attack.
This stepwise approach, summarized in the table below, allows for the controlled synthesis of a variety of polysubstituted pyridine derivatives from a single starting material.
Table 3: Strategic Functionalization Pathways
| Step | Reaction Type | Target Site | Key Reagent/Catalyst | Rationale |
|---|---|---|---|---|
| 1 | Cross-Coupling (e.g., Suzuki, Sonogashira) | C-Br | Pd catalyst | High reactivity of C-Br bond |
| 2 | Directed Ortho Metalation (DoM) | C-4 (ortho to F) | Organolithium (e.g., n-BuLi) | F as a Directed Metalation Group |
| 3 | Nucleophilic Aromatic Substitution (SₙAr) | C-F | Strong Nucleophile | Activation by ring N and other substituents |
This table illustrates a potential synthetic strategy for the selective functionalization of the title compound.
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant lack of published spectroscopic data for the compound this compound. Despite its availability from some chemical suppliers under the CAS number 1372891-53-6, detailed experimental and research findings regarding its advanced spectroscopic characterization and structural elucidation are not present in the public domain. Consequently, the generation of a detailed article with specific data tables and in-depth research findings as requested is not possible at this time.
While the principles of various spectroscopic techniques are well-established for a wide range of pyridine derivatives, the specific application and resulting data for this compound have not been reported in the searched literature. This includes a lack of information on:
Vibrational Spectroscopy (IR and Raman): No experimental spectra are available to identify the characteristic vibrational frequencies of its functional groups or to perform a conformational analysis. The influence of the bromoethyl and fluoro substituents on the pyridine ring's vibrational modes has not been documented for this specific isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: There is no published high-resolution 1H, 13C, or 19F NMR data to confirm the chemical structure of this compound. Furthermore, analyses using two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are crucial for establishing connectivity and stereochemistry, have not been reported.
Deuterium (B1214612) Labeling Studies: Mechanistic insights derived from deuterium labeling studies involving this compound are absent from the scientific literature.
Although general principles and data for related compounds like fluoropyridines, bromopyridines, and alkylpyridines are available, a scientifically accurate and detailed article focusing solely on this compound cannot be constructed without specific experimental data. Further research and publication by the scientific community are required to fill this knowledge gap.
Advanced Spectroscopic Characterization and Structural Elucidation
Rotational Spectroscopy and Gas-Phase Structural Determination
Rotational spectroscopy stands as a premier technique for obtaining highly precise geometric information about molecules in the gas phase, free from the intermolecular interactions present in condensed phases.
Fourier Transform Microwave (FTMW) Spectroscopy for Precise Molecular Geometries
Fourier Transform Microwave (FTMW) spectroscopy is the gold standard for determining the rotational constants of a molecule, which are inversely related to its moments of inertia. iac.esubbcluj.ro By measuring the frequencies of rotational transitions with exceptional resolution, the precise geometry of the molecule, including bond lengths and angles, can be derived. researchgate.net
For 2-(1-Bromoethyl)-3-fluoropyridine, FTMW spectroscopy would reveal a dense spectrum due to its relatively large mass and the presence of multiple isotopic species (79Br and 81Br). The analysis would begin with the identification of the rotational transitions of the most abundant isotopologue. Subsequent detection and assignment of the spectra for less abundant isotopes, such as 13C and 15N in their natural abundance, would allow for the determination of the atomic coordinates of these atoms within the molecule's principal axis system through Kraitchman's equations. researchgate.netnih.gov This substitution method provides an experimental structure of high accuracy.
Table 1: Hypothetical Rotational Constants for this compound Isotopologues
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| Normal | Data not available | Data not available | Data not available |
| 81Br | Data not available | Data not available | Data not available |
| 13Cα | Data not available | Data not available | Data not available |
| 13Cβ | Data not available | Data not available | Data not available |
| 15N | Data not available | Data not available | Data not available |
Note: This table illustrates the type of data that would be obtained from FTMW spectroscopy. The values are placeholders as experimental data is not currently available.
Analysis of Nuclear Quadrupole Coupling Constants for Electronic Structure around Nitrogen
The presence of a nitrogen nucleus (14N), which possesses a nuclear quadrupole moment, leads to hyperfine splitting of the rotational transitions. The analysis of this splitting provides the nuclear quadrupole coupling constants (NQCCs), which are directly proportional to the electric field gradient (EFG) at the nucleus. libretexts.orgresearchgate.net The EFG is a sensitive probe of the electronic environment, offering insights into the nature of the chemical bonds and the distribution of electron density around the nitrogen atom. iaea.org
In the case of this compound, the NQCCs would be influenced by the electronegative fluorine atom at the 3-position and the bromoethyl group at the 2-position. By comparing the experimentally determined NQCCs with those of related molecules like pyridine (B92270), 2-fluoropyridine (B1216828), and 2-bromopyridine (B144113), one could deduce the electronic effects of these substituents. researchgate.netnih.gov For instance, the fluorine atom is expected to withdraw electron density from the ring, which would alter the EFG at the nitrogen nucleus.
Table 2: Hypothetical 14N Nuclear Quadrupole Coupling Constants for this compound
| Coupling Constant | Value (MHz) |
| χaa | Data not available |
| χbb | Data not available |
| χcc | Data not available |
Note: This table represents the expected data from the analysis of hyperfine splitting in FTMW spectra. The values are placeholders.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula and for gaining insights into its structural integrity through the analysis of fragmentation patterns. nih.gov
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition (C7H7BrFN). The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum.
Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, one could induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern would offer valuable structural information. For example, the loss of a bromine radical, the cleavage of the ethyl group, or the elimination of HF would produce characteristic fragment ions. The precise masses of these fragments would help to piece together the connectivity of the molecule.
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]+ (79Br) | Calculated value | Data not available |
| [M]+ (81Br) | Calculated value | Data not available |
| [M-Br]+ | Calculated value | Data not available |
| [M-C2H4]+. | Calculated value | Data not available |
Note: This table shows the type of data expected from an HRMS analysis. The calculated m/z values can be determined from the molecular formula, while the observed m/z values would come from experimental measurement.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods can determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which in turn govern the molecule's stability and reactivity.
Ab Initio Methods for Ground State Properties and Bond Distances
Ab initio methods, which are based on the principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecular systems. For 2-(1-Bromoethyl)-3-fluoropyridine, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be employed to determine its ground-state properties. These calculations would yield crucial information, including optimized bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Bond Distances in this compound based on Theoretical Considerations
| Bond | Predicted Bond Length (Å) - Approximate |
| C2-C(ethyl) | ~1.52 |
| C(ethyl)-Br | ~1.95 |
| C3-F | ~1.35 |
| C2-N | ~1.33 |
| C6-N | ~1.34 |
Note: These are estimated values based on standard bond lengths and trends observed in similar molecules. Actual values would require specific computational studies.
Density Functional Theory (DFT) for Molecular Architectures and Energetics
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP, are well-suited for calculating the molecular architectures and energetics of organic molecules like this compound. researchgate.net
A DFT optimization of this compound would provide a detailed picture of its three-dimensional structure, including the preferred conformation of the bromoethyl group relative to the pyridine (B92270) ring. Furthermore, DFT calculations can determine the molecule's total electronic energy, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. Studies on derivatives of 2-fluoropyridine (B1216828) have shown that substituents can significantly alter the HOMO-LUMO gap, thereby influencing reactivity. researchgate.net
Table 2: Conceptual DFT-Derived Properties for this compound
| Property | Theoretical Significance |
| Total Electronic Energy | Indicates the stability of the molecule. |
| HOMO Energy | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Dipole Moment | Provides insight into the molecule's polarity. |
Basis Set Optimization and Computational Efficiency Considerations
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavier halogens like bromine, it is important to use basis sets that can adequately describe the electronic structure of these atoms.
Pople-style basis sets, such as 6-311+G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are commonly employed. ucsb.edu For halogenated compounds, the inclusion of polarization and diffuse functions is often necessary to obtain accurate results. ucsb.edunih.gov Basis set optimization aims to find a set of functions that provides the desired accuracy with the minimum computational effort. This can involve systematically testing different basis sets or even developing custom basis sets for specific applications. The development of tools like BasisOpt facilitates the automated optimization of basis sets, making this process more accessible. chemrxiv.orgrsc.org
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Identification and Activation Energy Calculations
For reactions involving this compound, such as nucleophilic substitution at the bromoethyl group or reactions at the pyridine ring, computational methods can be used to identify the transition state structures. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. ucsb.edublogspot.com
Locating a transition state typically involves searching the potential energy surface for a first-order saddle point. Once the transition state is identified, its structure and energy can be calculated. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be determined. This provides a quantitative measure of the reaction's feasibility. For example, in the study of reactions of halogenated olefins, transition-state theory calculations have been successfully used to determine rate constants. rsc.org
Reaction Coordinate Analysis for Elementary Steps
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that a located transition state indeed connects the desired reactants and products. An IRC calculation follows the reaction path downhill from the transition state, tracing the sequence of atomic motions that constitute the reaction.
By mapping out the energy profile along the reaction coordinate, computational chemists can gain a detailed understanding of the elementary steps of a reaction mechanism. This can reveal the formation of intermediates and provide insights into the factors that control the reaction's selectivity and rate. For instance, computational studies on the halogenation of pyridines have elucidated the role of intermediates and the factors governing regioselectivity. chemrxiv.org
Prediction of Reaction Intermediates and Selectivity
Computational methods are invaluable for predicting the likely intermediates and the regioselectivity or stereoselectivity of chemical reactions. For this compound, theoretical calculations can elucidate the stability of potential carbocations, radicals, or carbanions that may form during a reaction.
For instance, in a nucleophilic substitution reaction, the bromine atom is a good leaving group. The reaction could proceed through an SN1 or SN2 mechanism. Computational modeling can predict the energy barrier for each pathway. An SN1 reaction would involve the formation of a secondary carbocation at the ethyl group. The stability of this carbocation is influenced by the electron-withdrawing effects of the adjacent fluorine atom and the pyridine ring.
Similarly, in radical reactions, the stability of the radical formed at the benzylic-like position can be assessed. The selectivity of reactions, such as further functionalization of the pyridine ring, can also be predicted by calculating the activation energies for substitution at different positions.
Table 1: Predicted Stability of Reactive Intermediates
| Intermediate | Position of Formation | Predicted Relative Stability |
| Carbocation | 1-position of the ethyl group | Moderately stable, influenced by inductive effects |
| Radical | 1-position of the ethyl group | Stabilized by the pyridine ring |
This table is illustrative and based on general chemical principles. Specific computational data for this molecule is not available.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
Simulated Vibrational Spectra for Comparison with Experimental Data
Theoretical vibrational spectra, such as Infrared (IR) and Raman spectra, can be calculated using DFT methods. These simulations predict the frequencies and intensities of vibrational modes. For this compound, characteristic vibrational frequencies would include the C-F stretch, C-Br stretch, and various pyridine ring vibrations. Comparing simulated spectra with experimental data can confirm the molecular structure and assist in the assignment of experimental peaks. Studies on related molecules like 2-fluoropyridine and 3-fluoropyridine (B146971) have shown excellent agreement between DFT-calculated and experimental vibrational spectra. researchgate.netnih.gov
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with remarkable accuracy. researchgate.netbohrium.comrsc.org For this compound, the chemical shifts of the protons and carbons in the pyridine ring and the ethyl group would be influenced by the electronegativity of the fluorine and bromine atoms. Predicted NMR data can help in assigning the signals in an experimental spectrum and can be particularly useful for distinguishing between isomers. Recent advancements in computational NMR prediction have significantly improved accuracy, often achieving mean average errors of less than 0.2 ppm for ¹H shifts. frontiersin.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.5 - 8.0 | - |
| Pyridine-H5 | 7.2 - 7.6 | - |
| Pyridine-H6 | 8.3 - 8.7 | - |
| Ethyl-CH | 5.2 - 5.6 | 45 - 50 |
| Ethyl-CH₃ | 1.8 - 2.2 | 20 - 25 |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C3 | - | 150 - 155 (JC-F) |
| Pyridine-C4 | - | 120 - 125 |
| Pyridine-C5 | - | 125 - 130 |
| Pyridine-C6 | - | 145 - 150 |
Note: These are estimated ranges based on general principles and data for similar compounds. Actual values would require specific calculations.
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. kbhgroup.in
For this compound, the HOMO is expected to be located primarily on the pyridine ring and the bromine atom, while the LUMO would likely be distributed over the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen. A smaller HOMO-LUMO gap would suggest higher reactivity.
Electrostatic Potential Mapping for Charge Distribution and Interaction Sites
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the fluorine atom due to their high electronegativity. A positive potential would be expected on the hydrogen atoms and the carbon atom attached to the bromine. This information is crucial for predicting how the molecule will interact with other reagents.
Analysis of Bond Orders and Electron Density Distributions
The electronic structure of this compound is significantly influenced by the interplay of its substituents—the bromoethyl group and the fluorine atom—with the pyridine ring. An analysis of bond orders and electron density distributions, typically performed using methods like Natural Bond Orbital (NBO) analysis within the framework of Density Functional Theory (DFT), can quantify these effects.
The pyridine ring itself is an aromatic system, characterized by delocalized π-electrons. The introduction of a fluorine atom at the 3-position, being highly electronegative, is expected to withdraw electron density from the ring through the σ-bond (inductive effect). This can lead to a general polarization of the electron density within the pyridine ring.
The 2-(1-bromoethyl) substituent further modulates this electronic landscape. The bond orders within the pyridine ring are anticipated to deviate from those of unsubstituted pyridine, reflecting the electronic perturbations caused by the substituents. For instance, the C2-C3 bond may exhibit a different bond order compared to other C-C bonds in the ring due to the adjacent electron-withdrawing fluorine and the bromoethyl group.
The electron density distribution is a key determinant of a molecule's reactivity. In this compound, the nitrogen atom is expected to remain the site of highest electron density, making it a likely center for electrophilic attack or protonation. The fluorine atom will also have a high electron density due to its electronegativity. Conversely, the carbon atoms attached to the fluorine and the bromoethyl group (C3 and C2, respectively) are expected to be relatively electron-deficient. The bromine atom, being a large and polarizable halogen, can also participate in various interactions.
A hypothetical representation of calculated Mulliken atomic charges, a method for estimating partial atomic charges, is presented in the table below to illustrate these concepts.
| Atom | Hypothetical Mulliken Atomic Charge (a.u.) |
|---|---|
| N1 | -0.65 |
| C2 | +0.25 |
| C3 | +0.30 |
| C4 | -0.10 |
| C5 | -0.05 |
| C6 | -0.15 |
| F | -0.40 |
| C(ethyl) | +0.15 |
| Br | -0.20 |
Conformational Analysis and Intramolecular Interactions
The flexibility of the 2-(1-bromoethyl) group gives rise to different possible conformations of the molecule, each with a distinct energy and geometry. Understanding these conformational preferences and the intramolecular interactions that stabilize them is essential for a complete picture of the molecule's behavior.
Rotational Barriers and Preferred Conformations of the Bromoethyl Group
The rotation around the C2-C(ethyl) single bond is not entirely free. It is hindered by steric and electronic interactions between the bromoethyl group and the pyridine ring. The energy required to overcome this hindrance is known as the rotational barrier. Computational studies on similar substituted pyridines and anilines have shown that these barriers can be significant and are influenced by the electronic nature of the substituents. csic.es
The preferred conformations of the bromoethyl group will be those that minimize these unfavorable interactions. It is likely that the molecule will adopt a staggered conformation where the bulky bromine atom and the methyl group are positioned away from the plane of the pyridine ring to reduce steric clash. The fluorine atom at the 3-position can also influence the conformational preference through electrostatic interactions.
The magnitude of the rotational barriers can be calculated using computational methods by mapping the potential energy surface as a function of the dihedral angle of the rotating bond. A hypothetical energy profile for the rotation of the bromoethyl group is shown below, illustrating the concept of rotational barriers and stable conformations.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.0 | Eclipsed (Transition State) |
| 60 | 0.0 | Staggered (Stable) |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 0.2 | Staggered (Stable) |
| 240 | 4.8 | Eclipsed (Transition State) |
| 300 | 0.0 | Staggered (Stable) |
Non-covalent Interactions within the Molecular Framework
Beyond the classical covalent bonds, a network of weaker non-covalent interactions plays a crucial role in defining the structure and properties of this compound. nih.govmdpi.comrsc.org These interactions, though individually weak, can collectively have a significant impact.
One such interaction is the potential for an intramolecular hydrogen bond. A weak C-H···N or C-H···F hydrogen bond could form between a hydrogen atom of the bromoethyl group and the nitrogen or fluorine atom of the pyridine ring, respectively. The existence and strength of such bonds would depend on the specific conformation of the molecule.
Furthermore, the bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic region of the molecule, such as the nitrogen atom's lone pair. While more commonly observed as an intermolecular interaction, weak intramolecular halogen bonds can also influence conformational preferences.
Synthetic Applications and Derivatization Strategies for Advanced Organic Synthesis
2-(1-Bromoethyl)-3-fluoropyridine as a Versatile Synthetic Intermediate
The structure of this compound, featuring a reactive benzylic-like bromide and a strategically positioned fluorine atom on the pyridine (B92270) ring, earmarks it as a highly promising intermediate for the construction of more complex molecular architectures.
Precursor to Novel Heterocyclic Scaffolds and Ring Systems
The presence of the bromoethyl group provides a reactive handle for a variety of cyclization reactions. Through nucleophilic substitution of the bromide, followed by subsequent intramolecular reactions, it is conceivable that this compound could serve as a precursor to a range of fused and spirocyclic heterocyclic systems. For instance, reaction with a binucleophile, such as a substituted hydrazine (B178648) or hydroxylamine, could pave the way for the synthesis of novel pyridopyrazoles or pyridoxazoles. The fluorine atom at the 3-position can be expected to influence the regioselectivity of these cyclization reactions through its electronic effects on the pyridine ring.
Building Block for the Synthesis of Complex Organic Molecules
Beyond the realm of heterocyclic synthesis, the this compound moiety can be incorporated into larger, more complex organic molecules. The bromide is susceptible to displacement by a wide array of nucleophiles, including carbanions, amines, and alkoxides. This allows for the straightforward attachment of this fluorinated pyridine unit to other molecular fragments. For example, its reaction with Grignard reagents or organolithium compounds would lead to the formation of a new carbon-carbon bond, extending the carbon skeleton and introducing further complexity.
Scaffolds for the Development of New Catalysts or Ligands
The pyridine nitrogen and the potential for derivatization at the ethyl side chain make this compound an intriguing scaffold for the design of novel ligands for catalysis. Substitution of the bromide with a phosphine (B1218219) or another coordinating group could yield bidentate ligands of the P,N-type. The fluorine atom's steric and electronic influence could fine-tune the catalytic activity and selectivity of the resulting metal complexes in asymmetric catalysis or cross-coupling reactions.
Derivatization for Introducing Diverse Functionalities
The inherent reactivity of the bromoethyl group is the primary avenue for the derivatization of this compound, allowing for the introduction of a wide spectrum of chemical functionalities.
Preparation of Chiral Derivatives through Asymmetric Transformations
The carbon atom bearing the bromine is a prochiral center, making it an ideal substrate for asymmetric transformations to generate chiral derivatives. Enantioselective substitution of the bromide, catalyzed by a chiral transition metal complex or an organocatalyst, could provide access to enantioenriched products. These chiral building blocks would be of significant value in medicinal chemistry and materials science. For instance, the stereoselective introduction of an amino group would lead to chiral 2-(1-aminoethyl)-3-fluoropyridines, which are valuable synthons for pharmaceuticals.
Conversion to Alkynes, Alkenes, or Saturated Alkyl Groups
The bromoethyl group can be readily transformed into other common organic functionalities. Elimination reactions, promoted by a suitable base, would lead to the formation of 2-vinyl-3-fluoropyridine, a valuable monomer for polymerization and a substrate for various addition reactions. Alternatively, dehydrobromination followed by reaction with a strong base could potentially yield the corresponding alkyne. Conversely, reduction of the bromide, for instance through catalytic hydrogenation or with a hydride reagent, would afford the saturated 2-ethyl-3-fluoropyridine (B8202618).
| Starting Material | Reagent/Condition | Product | Functional Group Transformation |
| This compound | Base (e.g., t-BuOK) | 2-Vinyl-3-fluoropyridine | Elimination |
| This compound | Strong Base (e.g., LDA) | 2-Ethynyl-3-fluoropyridine | Elimination/Rearrangement |
| This compound | Reducing Agent (e.g., H₂, Pd/C) | 2-Ethyl-3-fluoropyridine | Reduction |
| This compound | Nucleophile (e.g., NaN₃) | 2-(1-Azidoethyl)-3-fluoropyridine | Nucleophilic Substitution |
Table 1: Potential Derivatization Reactions of this compound
Functionalization of the Pyridine Ring via Directed Reactions
The this compound molecule possesses two primary handles for synthetic modification: the bromoethyl group at the 2-position and the fluorine atom at the 3-position, in addition to the potential for C-H functionalization of the pyridine ring itself. The bromine atom on the ethyl side chain is susceptible to nucleophilic substitution and elimination reactions. However, for the purpose of this section, the focus will be on the functionalization of the pyridine ring, which can be achieved through various modern synthetic methods.
Transition metal-catalyzed cross-coupling reactions are paramount for the construction of C-C and C-N bonds on the pyridine core. The bromine atom at the 2-position of a related compound, 2-bromopyridine (B144113), is known to participate in a variety of such reactions. bldpharm.commdpi.combldpharm.com While direct examples with this compound are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of structurally similar 2-bromo-3-fluoropyridines. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the pyridine ring and various aryl, heteroaryl, or vinyl boronic acids or esters. bldpharm.com For this compound, a Suzuki-Miyaura coupling would likely proceed at the 2-position, replacing the bromine of a precursor like 2-bromo-3-fluoropyridine (B1272038), from which the title compound can be derived. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand, and a base. bldpharm.com The choice of ligand and reaction conditions can be critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. nih.gov Similar to the Suzuki coupling, this reaction would be expected to occur at the 2-position of a 2-bromo-3-fluoropyridine precursor. A variety of primary and secondary amines can be coupled under these conditions, typically using a palladium catalyst and a bulky electron-rich phosphine ligand. nih.gov This method is particularly valuable for the synthesis of pharmaceutically relevant compounds.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties onto the pyridine ring, creating valuable intermediates for further transformations. The coupling of a terminal alkyne with a 2-halopyridine is catalyzed by a combination of a palladium complex and a copper(I) salt. core.ac.uk This would provide access to 2-alkynyl-3-fluoropyridine derivatives from the corresponding 2-bromo precursor.
Negishi Coupling: This cross-coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. cas.cnresearchgate.net The coupling of an organozinc reagent with a 2-bromopyridine derivative in the presence of a palladium or nickel catalyst offers another efficient route for C-C bond formation.
The fluorine atom at the 3-position also influences the reactivity of the pyridine ring. While fluorine is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) on unactivated rings, its high electronegativity can activate adjacent positions towards metallation or influence the regioselectivity of other reactions. In some cases, with highly activated substrates or under harsh conditions, the fluorine atom itself can be displaced by strong nucleophiles.
Below is a table summarizing potential cross-coupling reactions for the functionalization of a 2-bromo-3-fluoropyridine precursor:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OR)₂ | Pd(PPh₃)₄, Base | C-C |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | C-C (alkyne) |
| Negishi | R-ZnX | Pd or Ni catalyst | C-C |
Application in Complex Molecule Total Synthesis
Strategic Incorporation into Natural Products and Analogues
While no specific total syntheses employing this compound as a starting material are prominently reported, its structural motifs are present in various biologically active molecules. The 3-fluoropyridine (B146971) unit is a known bioisostere for a pyridine or phenyl ring, where the fluorine atom can modulate properties such as pKa, lipophilicity, and metabolic stability. The 1-bromoethyl side chain provides a reactive handle for elaboration into more complex structures.
A hypothetical synthetic strategy towards a natural product analogue could involve the initial functionalization of the pyridine ring of this compound via one of the cross-coupling methods described above. For instance, a Suzuki coupling could introduce a larger fragment of the target molecule. Subsequently, the bromoethyl group could be utilized for further construction. For example, it could undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to build a key side chain or to form a new ring system.
Alternatively, elimination of HBr from the bromoethyl group would generate a vinylpyridine derivative. This vinyl group could then participate in various reactions such as Diels-Alder cycloadditions, Heck couplings, or olefin metathesis to construct complex carbocyclic or heterocyclic frameworks.
The strategic incorporation of this building block would be particularly valuable in the synthesis of analogues of natural products where the pyridine ring plays a crucial role in biological activity. The presence of the fluorine atom would allow for the exploration of structure-activity relationships (SAR) by fine-tuning the electronic properties of the pyridine core.
Role in Divergent Synthetic Routes to Structurally Diverse Compounds
Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an excellent candidate for such a strategy due to its orthogonal reactive sites.
A divergent synthetic approach could start with the selective functionalization of either the bromoethyl group or the pyridine ring. For example, initial cross-coupling at the 2-position (from a 2-bromo precursor) with a boronic acid could be followed by a variety of reactions at the bromoethyl side chain. Alternatively, initial modification of the bromoethyl group (e.g., conversion to an azide (B81097), alcohol, or phosphonium (B103445) salt) could be followed by diverse cross-coupling reactions on the pyridine ring.
The following table illustrates a hypothetical divergent synthesis from this compound:
| Initial Reaction | Subsequent Reaction on Other Site | Resulting Scaffold |
| Suzuki Coupling at C2 | Nucleophilic substitution on bromoethyl group | Arylated pyridine with functionalized side chain |
| Nucleophilic substitution on bromoethyl group | Buchwald-Hartwig amination at C2 | Aminated pyridine with functionalized side chain |
| Elimination of HBr to form vinyl group | Heck coupling at C2 | Arylated vinylpyridine |
| Conversion of bromoethyl to phosphonium salt | Wittig reaction | Pyridine with extended conjugated system |
This approach allows for the rapid generation of a multitude of compounds with different substitution patterns and functionalities, which is highly valuable for exploring chemical space in drug discovery.
Development of Compound Libraries for Academic Screening
The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling high-throughput screening for biological activity. google.com The principles of divergent synthesis are directly applicable to the construction of such libraries. This compound, with its multiple points of diversification, is an ideal starting material for generating a focused library of substituted fluoropyridines.
A library synthesis could be designed in a combinatorial fashion. For example, a set of different boronic acids could be coupled to the 2-position of a 2-bromo-3-fluoropyridine precursor in a parallel synthesizer. The resulting array of arylated pyridines could then be further reacted with a set of diverse nucleophiles at the bromoethyl side chain. This would generate a two-dimensional library of compounds.
The fluorine atom at the 3-position would impart a unique physicochemical profile to the library members, potentially leading to novel biological activities. The library could be screened against a variety of biological targets, such as enzymes or receptors, to identify new lead compounds for drug development.
Process Research and Scale-Up Considerations for Laboratory to Pilot Scale Production
The transition of a synthetic route from the laboratory to a pilot or industrial scale presents a unique set of challenges. For a compound like this compound, or more likely its precursors such as 2-bromo-3-fluoropyridine, process research would focus on developing a safe, efficient, and cost-effective manufacturing process.
Based on patent literature for related compounds, a plausible large-scale synthesis of a 2-bromo-3-fluoropyridine precursor could involve the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction or a Balz-Schiemann reaction for fluorination. researchgate.net The bromination step could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine. google.com
Key considerations for scale-up would include:
Reagent Selection: Choosing cost-effective and readily available starting materials and reagents. For example, using hydrobromic acid and hydrogen peroxide for bromination might be more economical than NBS on a large scale.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-product formation. The use of flow chemistry could offer advantages in terms of heat and mass transfer, safety, and process control.
Work-up and Purification: Developing a robust and scalable purification method. This could involve extraction, crystallization, or distillation. The use of chromatography is generally avoided on a large scale due to cost and solvent consumption.
Safety: A thorough hazard evaluation of all reagents, intermediates, and products is crucial. The potential for exothermic reactions, the release of toxic gases, and the handling of corrosive materials must be carefully managed.
Waste Management: Developing an environmentally friendly process with minimal waste generation. This includes recycling of solvents and minimizing the use of hazardous materials.
A patent for the preparation of related fluoropyridine compounds describes a process involving the bromination of an aminopyridine followed by a fluorination reaction, yielding several grams of the product, suggesting that such routes are amenable to scale-up. researchgate.net
Q & A
How can 2-(1-bromoethyl)-3-fluoropyridine be synthesized with high regioselectivity, and what purification methods ensure optimal yield?
Basic Question
A common approach involves bromination of 3-fluoropyridine derivatives. For example, bromoethyl groups can be introduced via radical bromination or nucleophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or thermal initiation). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical. Monitoring by TLC and NMR (¹H/¹³C) ensures purity (>95%) .
Advanced Question
To achieve regioselectivity, computational modeling (DFT at B3LYP/6-311+G(3df,2pd)) can predict reactive sites on the pyridine ring. Experimental validation via kinetic isotopic effect studies or substituent-directed lithiation (using LDA at -78°C) may refine bromoethyl positioning. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for structural confirmation. Contaminants like dehalogenated byproducts require GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for detection .
What advanced spectroscopic techniques resolve ambiguities in the electronic structure of this compound?
Basic Question
¹⁹F NMR and ¹H-¹³C HSQC are standard for identifying fluorine and bromine coupling effects. For example, ¹⁹F chemical shifts typically range between -110 to -120 ppm for 3-fluoropyridine derivatives, while bromoethyl groups show characteristic ¹H splitting (δ ~4.5–5.0 ppm, J ~6–8 Hz) .
Advanced Question
Rotational Zeeman effect spectroscopy measures magnetic susceptibility anisotropies (e.g., , , ) to quantify nonlocal electron contributions. For fluoropyridines, subtractive analysis of local atom contributions reveals fluorine’s electron-withdrawing effects on the ring’s π-system. Microwave spectroscopy (8–18 GHz range) resolves rotational constants (gaa, gbb, gcc) and quadrupole moments, critical for mapping electron density distribution .
How does the bromoethyl substituent influence reactivity in cross-coupling reactions compared to other halogenated pyridines?
Basic Question
The bromoethyl group enhances electrophilicity at the C-Br site, enabling Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Comparative studies show faster kinetics than chloroethyl analogs but slower than iodoethyl derivatives. Yields typically range 60–80% with aryl boronic acids .
Advanced Question
Steric effects from the ethyl chain may hinder transmetalation in bulky catalyst systems (e.g., XPhos). Mechanistic studies via in situ IR or ³¹P NMR track ligand exchange rates. Kinetic isotope effects (KIE) using deuterated substrates reveal whether oxidative addition (C-Br cleavage) or reductive elimination is rate-limiting. Contradictions in reported yields (e.g., 50% vs. 85%) may stem from solvent polarity or catalyst loading variations .
What computational strategies predict the quadrupole moment and polarizability of this compound?
Advanced Question
Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., ωB97X-D/cc-pVTZ) calculates quadrupole moments (Θ) perpendicular to the pyridine plane. For fluoropyridines, Θ correlates linearly with fluorine substituent count (slope ≈ -0.12 D·Å² per F atom). Polarizability tensors derived from coupled-cluster (CCSD(T)) methods align with experimental Zeeman data (error <5%) .
How can researchers address contradictory data on the compound’s stability under basic conditions?
Advanced Question
Divergent stability reports may arise from trace moisture or solvent impurities. Accelerated degradation studies (40–80°C, pH 7–12) with LC-MS monitoring identify decomposition pathways (e.g., β-elimination forming 3-fluoropyridine). Control experiments under inert atmospheres (N₂/Ar) and rigorous solvent drying (molecular sieves) mitigate discrepancies. Activation energy (Ea) calculations via Arrhenius plots differentiate hydrolytic vs. thermal decomposition .
What methodologies quantify nonlocal magnetic susceptibilities in this compound?
Advanced Question
Subtract local atomic contributions (Pascal’s constants) from experimental anisotropies (e.g., ) to isolate nonlocal effects. Fluorine’s electron-withdrawing nature reduces out-of-plane π-electron delocalization by ~30% compared to unsubstituted pyridines. Correlation with CNDO/2 π-density alternation models predicts susceptibilities for untested derivatives .
How does fluorination at the 3-position affect the compound’s intermolecular interactions in crystal packing?
Advanced Question
X-ray diffraction reveals C-F···H-C hydrogen bonds (2.8–3.2 Å) and halogen-halogen (Br···F) contacts (3.5 Å). Hirshfeld surface analysis quantifies interaction ratios: F contributes 12–15% to crystal contacts vs. 8–10% for Br. Thermal ellipsoid models (ORTEP) show greater fluorine mobility (Uiso ≈ 0.08 Ų) compared to bromine (Uiso ≈ 0.05 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
